molecular formula C9H9NO3 B140359 4-Oxo-4-(pyridin-4-yl)butanoic acid CAS No. 5693-75-4

4-Oxo-4-(pyridin-4-yl)butanoic acid

Cat. No. B140359
CAS RN: 5693-75-4
M. Wt: 179.17 g/mol
InChI Key: QHBYZGQLPMSIFR-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-4-yl)butanoic acid, also known as OPBA, is an organic compound with a molecular formula of C8H9NO3. It is a member of the pyridine family and is a colorless solid at room temperature. This compound has a wide range of applications in the scientific field, from being used as a reagent in organic synthesis to being used in drug development.

Scientific Research Applications

Biomarker for Tobacco Exposure

4-Oxo-4-(pyridin-4-yl)butanoic acid is a metabolite associated with nicotine and is used as a biomarker to measure tobacco exposure. It is a byproduct of tobacco-specific N-nitrosamines, which are generated by cytochrome P-450 enzymes during the metabolism of nicotine .

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive ketone group allows for various chemical transformations, making it valuable in constructing pyridine derivatives used in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 4-Oxo-4-(pyridin-4-yl)butanoic acid can be used as a standard for calibrating instruments like HPLC and mass spectrometers. This ensures accurate measurement of similar compounds in complex mixtures .

Material Science

The compound’s structural properties make it suitable for research in material science, particularly in the development of organic semiconductors and conductive polymers. Its pyridine ring can engage in π-π stacking interactions, which are crucial for electronic applications .

Medicinal Chemistry

Researchers utilize 4-Oxo-4-(pyridin-4-yl)butanoic acid in medicinal chemistry to design and synthesize novel drug candidates. Its structure can be modified to produce compounds with potential therapeutic effects against various diseases .

Environmental Monitoring

As a metabolite of nicotine, this compound can be detected in environmental samples, such as water or soil, indicating the presence of tobacco pollution. This application is essential for assessing the environmental impact of tobacco use .

Neurochemistry

In neurochemistry, the compound may be used to study the effects of nicotine on the brain. Since it is a nicotine metabolite, its presence in biological samples can help understand the neurochemical pathways influenced by smoking .

Catalysis

4-Oxo-4-(pyridin-4-yl)butanoic acid can act as a ligand in catalytic systems. Its ability to coordinate with metals makes it useful in developing catalysts for chemical reactions, such as oxidation or reduction processes .

Mechanism of Action

Target of Action

It is a byproduct of tobacco-specific n-nitrosamines generated bycytochrome P-450 . Cytochrome P-450 is a family of enzymes involved in drug metabolism and bioactivation, suggesting that this compound may interact with these enzymes.

Mode of Action

It is known to be functionally related to a 4-oxo-4-(pyridin-3-yl)butanal , implying that it may share similar interactions with its targets.

Biochemical Pathways

The compound is a byproduct of the hydroxylation of methylnitrosaminopyridylbutanone, a process catalyzed by cytochrome P-450 . This suggests that it may be involved in the metabolic pathways associated with the metabolism of tobacco-specific N-nitrosamines.

Pharmacokinetics

As a metabolite found in the urine of smokers , it can be inferred that it is absorbed and metabolized in the body, distributed to the bladder, and excreted in the urine.

Action Environment

Factors such as the presence of tobacco-specific n-nitrosamines and the activity of cytochrome p-450 enzymes may influence its formation and action .

properties

IUPAC Name

4-oxo-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(1-2-9(12)13)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYZGQLPMSIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375084
Record name 4-Oxo-4-(pyridin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(pyridin-4-yl)butanoic acid

CAS RN

5693-75-4
Record name γ-Oxo-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5693-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-(pyridin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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